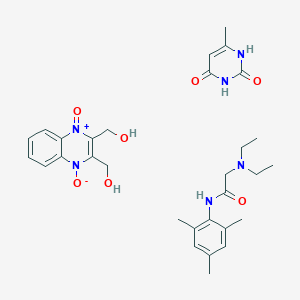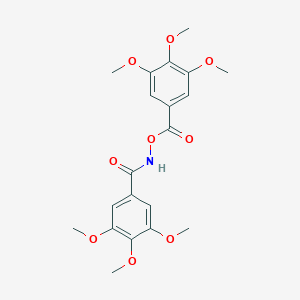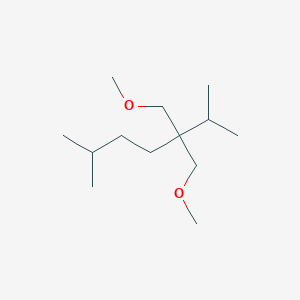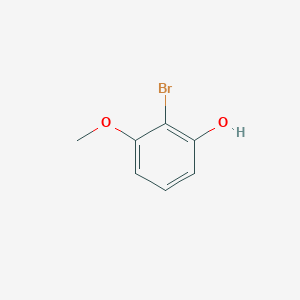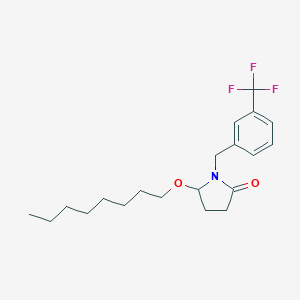
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrolidinone derivative that has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, this compound has been found to have potential anti-inflammatory and antioxidant effects.
Effets Biochimiques Et Physiologiques
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone has been found to have a range of biochemical and physiological effects. This compound has been found to have potential anti-inflammatory and antioxidant effects, as well as potential applications in the treatment of certain diseases, including cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone in lab experiments is that it has been found to have a range of potential applications in scientific research. Additionally, this compound has been found to have potential anti-inflammatory and antioxidant effects, as well as potential applications in the treatment of certain diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are many potential future directions for the study of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone. One potential direction is the further exploration of its potential as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of certain diseases, including cancer and Alzheimer's disease. Finally, more research could be conducted to better understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of (+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone involves the reaction of 3-(trifluoromethyl)benzaldehyde with octan-1-ol followed by the addition of a pyrrolidinone derivative. The reaction is typically carried out under reflux conditions and requires careful monitoring to ensure the purity of the final product.
Applications De Recherche Scientifique
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone has been found to have a range of potential applications in scientific research. This compound has been studied for its potential as an inhibitor of certain enzymes and as a modulator of certain receptors in the brain. Additionally, this compound has been found to have potential applications in the treatment of certain diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
136410-35-0 |
|---|---|
Nom du produit |
(+-)-5-(Octyloxy)-1-((3-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinone |
Formule moléculaire |
C20H28F3NO2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
5-octoxy-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H28F3NO2/c1-2-3-4-5-6-7-13-26-19-12-11-18(25)24(19)15-16-9-8-10-17(14-16)20(21,22)23/h8-10,14,19H,2-7,11-13,15H2,1H3 |
Clé InChI |
GFGYTWXVHRLVAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
CCCCCCCCOC1CCC(=O)N1CC2=CC(=CC=C2)C(F)(F)F |
Synonymes |
5-octoxy-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



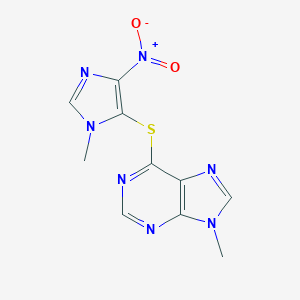
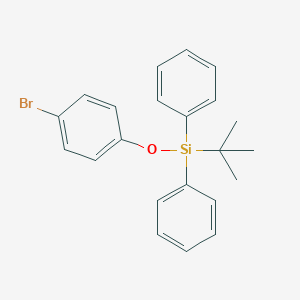
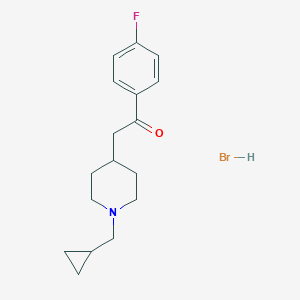
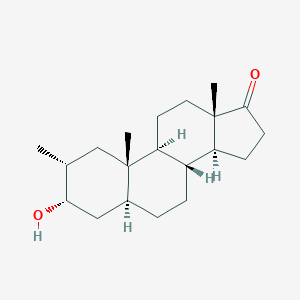
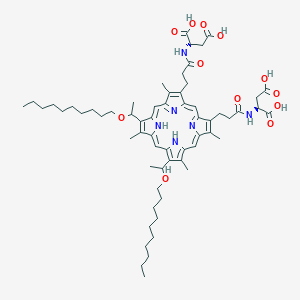

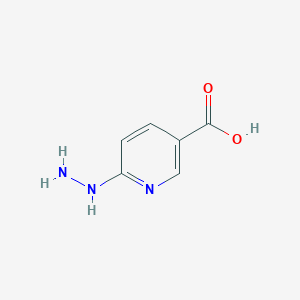
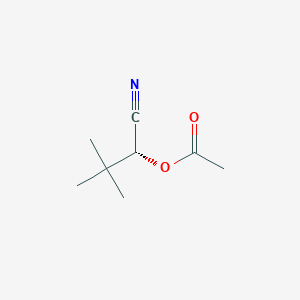
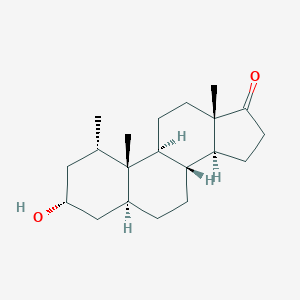
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
